trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride: is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydrothiophene ring with a cyclopropylmethyl-amino substituent, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylmethylamine with a suitable thiophene derivative can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like methanol and catalysts such as trimethylchlorosilane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions: trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: In organic chemistry, trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways. It can be used in assays to investigate its effects on various biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methylaminorex: A stimulant drug with a similar amino group structure.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness: trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride stands out due to its tetrahydrothiophene ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C8H16ClNO3S |
---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
(3R,4R)-4-(cyclopropylmethylamino)-1,1-dioxothiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO3S.ClH/c10-8-5-13(11,12)4-7(8)9-3-6-1-2-6;/h6-10H,1-5H2;1H/t7-,8-;/m0./s1 |
InChI Key |
WZLQWFSOVQMUMM-WSZWBAFRSA-N |
Isomeric SMILES |
C1CC1CN[C@H]2CS(=O)(=O)C[C@@H]2O.Cl |
Canonical SMILES |
C1CC1CNC2CS(=O)(=O)CC2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.